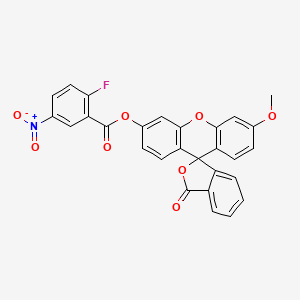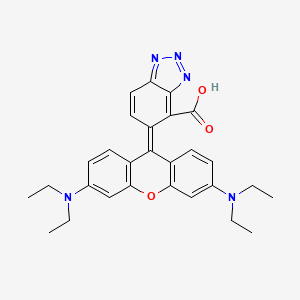![molecular formula C14H27NO5 B6309200 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid CAS No. 2108305-02-6](/img/structure/B6309200.png)
3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(t-Butoxycarbonyl)[3-(propan-2-yloxy)propyl]amino]propanoic acid, also known as t-Boc-Phe-OH, is an amino acid used in peptide synthesis. It is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It is a versatile building block for peptide synthesis and can be used in the synthesis of peptides, proteins, and other biological molecules.
作用機序
T-Boc-Phe-OH is an amino acid derivative that is used in peptide synthesis. It is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It is a versatile building block for peptide synthesis and can be used in the synthesis of peptides, proteins, and other biological molecules.
Biochemical and Physiological Effects
T-Boc-Phe-OH is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It has been shown to be involved in a variety of biochemical and physiological processes, including the regulation of gene expression, protein folding, and the modulation of cell signaling pathways. It has also been shown to be involved in the regulation of metabolic pathways, and to have a role in the development and maintenance of the immune system.
実験室実験の利点と制限
The advantages of using 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid in laboratory experiments include its versatility, its ability to be used in a variety of peptide synthesis methods, and its availability in a variety of forms. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid in laboratory experiments. It is sensitive to hydrolysis and oxidation, and can be unstable at high temperatures. It is also susceptible to racemization and can be difficult to purify.
将来の方向性
The future directions for 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid include the development of new synthetic methods for its synthesis, the development of new applications for its use, and the exploration of its potential as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is needed to better understand its role in biological processes. Other future directions include the development of new methods for its purification and the exploration of its use as a tool for the study of protein structure and function.
合成法
The synthesis of 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid is achieved by the condensation of the carboxylic acid of phenylalanine with t-butyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified by column chromatography. The product is then hydrolyzed to yield the desired 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid.
科学的研究の応用
T-Boc-Phe-OH is used in a variety of scientific research applications. It is used in peptide synthesis, as a model compound for the study of protein structure and function, and as a substrate for the synthesis of peptides and proteins. It is also used in the development of new drugs, as a reagent for the synthesis of peptide-based drugs, and as a substrate for the synthesis of peptide-based vaccines.
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(3-propan-2-yloxypropyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-11(2)19-10-6-8-15(9-7-12(16)17)13(18)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRINNOTRMTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309203.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
![3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)